molecular formula C9H7ClN2O B2631256 5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole CAS No. 1120271-16-0

5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B2631256
CAS No.: 1120271-16-0
M. Wt: 194.62
InChI Key: MCPVXAZQISPZJO-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzohydrazide with acetic anhydride, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The presence of the 2-chlorophenyl group makes the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The oxadiazole ring can undergo oxidation and reduction under specific conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the oxadiazole ring.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the oxadiazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, disrupting essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-3-methyl-1,2,4-oxadiazole: Lacks the 2-chloro substituent, which may affect its chemical reactivity and biological activity.

    5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole:

    5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole: The presence of a fluorine atom can enhance the compound’s stability and biological activity.

Uniqueness

The presence of the 2-chlorophenyl group in 5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

5-(2-chlorophenyl)-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPVXAZQISPZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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